molecular formula C9H7NO6 B8198716 2-Aminobenzene-1,3,5-tricarboxylic acid

2-Aminobenzene-1,3,5-tricarboxylic acid

Cat. No. B8198716
M. Wt: 225.15 g/mol
InChI Key: OMEGITYKNVPYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobenzene-1,3,5-tricarboxylic acid is a useful research compound. Its molecular formula is C9H7NO6 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminobenzene-1,3,5-tricarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobenzene-1,3,5-tricarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Derivatives of 2-aminobenzene-1,3,5-tricarboxylic acid, particularly 2-aminobenzene-1,3-dicarbonitriles, have been investigated as green corrosion inhibitors for metals such as aluminum and mild steel. These compounds exhibit mixed-type inhibitory effects and high inhibition efficiencies, making them valuable for protecting metals in corrosive environments (Verma et al., 2015) (Verma et al., 2015).

  • Antioxidant Potential : Compounds incorporating motifs of aminobenzene sulfonamide and other groups have shown high potential as antioxidants. These are especially relevant in treating illnesses caused by oxidative stress, indicating their therapeutic potential (Havránková et al., 2020).

  • Chemical Synthesis : Various studies have focused on the use of 2-aminobenzene-1,3,5-tricarboxylic acid derivatives in chemical synthesis processes. This includes the aminocarbonylation of iodobenzenes for producing carboxamides, and the synthesis of functionalized naphthalene derivatives, demonstrating the compound's versatility in organic synthesis (Müller et al., 2005) (Gao et al., 2013).

  • Material Science and Photocatalysis : Derivatives of 2-aminobenzene-1,3,5-tricarboxylic acid have been used in the development of metal-organic frameworks (MOFs) with potential applications in thermoelectric, photovoltaic, and fuel cell technologies. Some studies also indicate their role in controlling photocatalytic properties for the degradation of organic dyes under visible light (Chavan et al., 2014) (Shao et al., 2019) (Shao et al., 2015).

  • Environmental and Biological Applications : The compound's derivatives have been explored for environmental monitoring, like the detection of atrazine with high sensitivity. They are also studied for their biological applications, such as in peptide synthesis and as fluorescent sensors for detecting hazardous materials (Kinoshita et al., 1979) (Nagendran et al., 2017) (Bhardwaj et al., 2015).

properties

IUPAC Name

2-aminobenzene-1,3,5-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEGITYKNVPYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzene-1,3,5-tricarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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